![molecular formula C6H5N3O2 B119028 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid CAS No. 159181-78-9](/img/structure/B119028.png)
1H-imidazo[1,2-b]pyrazole-6-carboxylic acid
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Overview
Description
1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is a synthetic compound derived from the pyrazole family of heterocyclic compounds. It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid involves several steps. For instance, Ethyl 5-amino-1-(2,2-diethoxyethyl)-1H-pyrazole-4-carboxylate was reacted with hydrazine followed by a reaction with nitrous acid to afford 1H-imidazo[1,2-b]pyrazole-7-carbonyl azide .Molecular Structure Analysis
The molecular formula of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is C6H5N3O2 . The InChI code is 1S/C6H5N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h1-3,8H,(H,10,11) and the canonical SMILES is C1=CN2C(=N1)C=C(N2)C(=O)O .Chemical Reactions Analysis
The chemical reactions involving 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid are complex. For example, the previously optimized conditions for the metalation of the 1H-imidazo[1,2-b]pyrazole scaffold in the 3-position allowed the formation of the nitrile .Physical And Chemical Properties Analysis
The molecular weight of 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid is 151.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 70.4 Ų .Scientific Research Applications
Pharmaceutical Applications
The 1H-imidazo[1,2-b]pyrazole scaffold has been used in the synthesis of an isostere of the indolyl drug pruvanserin . Comparative assays between the original drug and the isostere showed that a substitution of the indole ring with a 1H-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .
Material Science Applications
N-heterocyclic scaffolds, such as 1H-imidazo[1,2-b]pyrazoles, are key structural units for material science applications . The study of less common heterocyclic ring systems is of special interest, since new physicochemical properties may be expected from such classes of molecules .
Agrochemical Applications
1H-imidazo[1,2-b]pyrazoles are also important in agrochemical applications . The diverse and very useful bioactivities of such molecules have attracted much attention .
Optoelectronic Devices
This class of aromatic heterocycles has great potential in several research areas, including optoelectronic devices . Many promising innovations have been reported in different technological applications .
Sensors
1H-imidazo[1,2-b]pyrazoles have been used in the development of sensors . Their unique properties make them suitable for this application .
Anti-cancer Drugs
1H-imidazo[1,2-b]pyrazoles have shown potential in the development of anti-cancer drugs . Their diverse and very useful bioactivities make them a promising candidate for this application .
Emitters for Confocal Microscopy and Imaging
1H-imidazo[1,2-b]pyrazoles have been used as emitters for confocal microscopy and imaging . Their unique properties make them suitable for this application .
Antimicrobial Agents
1H-imidazo[1,2-b]pyrazoles have shown potential as antimicrobial agents . Their diverse and very useful bioactivities make them a promising candidate for this application .
Mechanism of Action
Target of Action
Similar compounds have shown diverse and very useful bioactivities, such as antimicrobial, anticancer, and anti-inflammatory effects .
Mode of Action
It’s known that the compound can be selectively functionalized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases . This functionalization can lead to various interactions with its targets and subsequent changes .
Biochemical Pathways
Similar compounds have been shown to affect various pathways related to their bioactivities .
Pharmacokinetics
A similar compound, when used as an isostere of the indolyl drug pruvanserin, showed significantly improved solubility in aqueous media . This suggests that 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid may also have favorable pharmacokinetic properties.
Action Environment
It’s known that the physicochemical properties of similar compounds can be influenced by environmental factors .
properties
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-6(11)4-3-5-7-1-2-9(5)8-4/h1-3,8H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMZDDNTQKFTLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C=C(N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434057 |
Source
|
Record name | 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |
CAS RN |
159181-78-9 |
Source
|
Record name | 1H-imidazo[1,2-b]pyrazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90434057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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